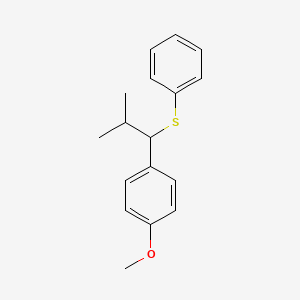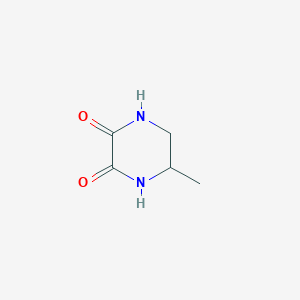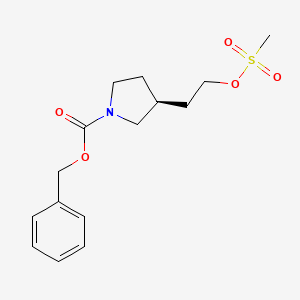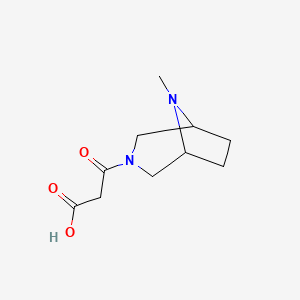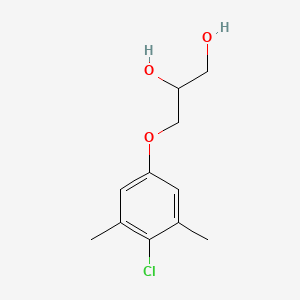
3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol is an organic compound characterized by the presence of a chlorinated phenoxy group attached to a propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol typically involves the reaction of 4-chloro-3,5-dimethylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may affect signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the propanediol moiety.
3-(4-Chloro-3,5-dimethylphenoxy)propanoic acid: Another related compound with a carboxylic acid group instead of the propanediol backbone.
Uniqueness
3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol is unique due to the presence of both a chlorinated phenoxy group and a propanediol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63834-67-3 |
|---|---|
Formule moléculaire |
C11H15ClO3 |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
3-(4-chloro-3,5-dimethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H15ClO3/c1-7-3-10(4-8(2)11(7)12)15-6-9(14)5-13/h3-4,9,13-14H,5-6H2,1-2H3 |
Clé InChI |
HVILUKPDZDFAAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


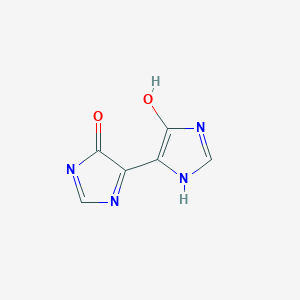
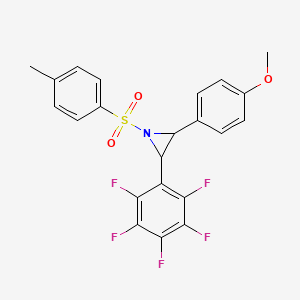
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
